[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, a pyrazolo[1,5-C][1,3]benzoxazine core, and a chlorophenyl methanone moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and chlorophenyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, coupling catalysts, and solvents like dichloromethane and toluene. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone
- 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone
Uniqueness
Compared to similar compounds, 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone exhibits unique properties due to the presence of the chlorophenyl group. This group influences its reactivity, binding affinity, and overall stability, making it distinct in its applications and effects.
Biological Activity
The compound 9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C22H14Cl4N2O, with a molecular weight of 464.2 g/mol. The structure includes a fused benzoxazine ring and multiple chlorine substituents, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H14Cl4N2O |
Molecular Weight | 464.2 g/mol |
IUPAC Name | 9-chloro-2-(4-chlorophenyl)-5-(2-naphthyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI Key | SGHXTAOJUFVMPN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows for diverse interactions that can modulate biological pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its structure indicates potential interactions with neurotransmitter receptors, which could influence neurological functions.
Biological Activity Overview
Recent research has highlighted several areas where this compound exhibits significant biological activity:
Antimicrobial Activity
Studies indicate that derivatives of pyrazolo-benzoxazine compounds often demonstrate antimicrobial properties . For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity . In silico studies have predicted interactions with cancer-related proteins, indicating that it may inhibit tumor growth by interfering with cell cycle regulation or apoptosis pathways.
Neuroprotective Effects
Given its potential interaction with neurotransmitter systems, there is interest in exploring its neuroprotective effects , particularly in models of neurodegenerative diseases. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of a series of pyrazolo-benzoxazine derivatives against common pathogens. The results indicated that compounds with similar structural motifs exhibited significant inhibitory activity (MIC values ranging from 10 to 50 µg/mL) against E. coli and S. aureus.
- Anticancer Activity : In vitro assays demonstrated that certain derivatives led to a decrease in cell viability in cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 25 µM. Mechanistic studies revealed induction of apoptosis as a primary mode of action.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
2-Naphthyl N-(4-chlorophenyl)carbamate | Similar naphthyl group | Antimicrobial activity |
3,4-Dichlorophenyl N-(3-chlorophenyl)carbamate | Chlorinated phenyl rings | Anticancer properties |
N-(2,4-Dichlorophenyl)acetamide | Simple acetamide structure | Moderate antimicrobial effects |
Properties
CAS No. |
303059-95-2 |
---|---|
Molecular Formula |
C27H18Cl2N2O2 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
(9-chloro-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C27H18Cl2N2O2/c28-20-9-7-17(8-10-20)26(32)27-31-24(22-14-21(29)11-12-25(22)33-27)15-23(30-31)19-6-5-16-3-1-2-4-18(16)13-19/h1-14,24,27H,15H2 |
InChI Key |
JBOBXRUHHLBHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.